molecular formula C6H8O3 B11718403 Furo[2,3-b]furan-2(3H)-one, tetrahydro-, cis-

Furo[2,3-b]furan-2(3H)-one, tetrahydro-, cis-

Cat. No.: B11718403
M. Wt: 128.13 g/mol
InChI Key: IADWRRHAUNBWTI-XINAWCOVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furo[2,3-b]furan-2(3H)-one, tetrahydro-, cis- is a heterocyclic organic compound characterized by a fused furan ring system

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Furo[2,3-b]furan-2(3H)-one, tetrahydro-, cis- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of Furo[2,3-b]furan-2(3H)-one, tetrahydro-, cis- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity . This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Furo[2,3-b]furan-2(3H)-one, tetrahydro-, cis- is unique due to its specific structural configuration and the presence of a tetrahydrofuran ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

IUPAC Name

(3aR,6aS)-3,3a,4,6a-tetrahydro-2H-furo[2,3-b]furan-5-one

InChI

InChI=1S/C6H8O3/c7-5-3-4-1-2-8-6(4)9-5/h4,6H,1-3H2/t4-,6+/m1/s1

InChI Key

IADWRRHAUNBWTI-XINAWCOVSA-N

Isomeric SMILES

C1CO[C@@H]2[C@H]1CC(=O)O2

Canonical SMILES

C1COC2C1CC(=O)O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.